molecular formula C19H11NO4 B1261872 Lettowianthine

Lettowianthine

Cat. No.: B1261872
M. Wt: 317.3 g/mol
InChI Key: FMLHJJVSHOCVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lettowianthine is a specialized organic compound belonging to the class of aporphine alkaloids, characterized by its distinctive dibenzo[de,g]quinoline ring system fused with an oxalyl function . It was first isolated from the root bark of Lettowianthus stellatus Diels, a plant found in the coastal rain forests of Kenya and Tanzania and used in traditional medicine for stomach disorders and malaria-related fevers . This natural product has also been identified in other species, including Annona glabra and Annona squamosa , and has been detected in trace amounts in alcoholic beverages and fruits, suggesting its potential as a dietary biomarker . The primary research value of this compound lies in its status as a representative of the telisatin-type aporphines, a very small and structurally unique subgroup of aporphine alkaloids . Its complex, polycyclic architecture makes it an interesting subject for synthetic chemistry studies, and efficient total syntheses using radical cyclisation techniques have been developed to make it more accessible for research . While direct biological studies on this compound are limited, research on closely related aporphine alkaloids has revealed significant pharmacological potential. These related compounds have demonstrated low to sub-micromolar inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes that are key targets in the search for therapeutic agents against neurodegenerative disorders like Alzheimer's disease. Some aporphine analogs also exhibit potent anti-inflammatory properties by inhibiting the production of key mediators like NO, PGE2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), as well as suppressing the expression of iNOS and COX-2 proteins in stimulated immune cells . Researchers can utilize this compound as a standard in phytochemical analyses, a building block in the exploration of novel synthetic methodologies, and a core structure for investigating structure-activity relationships (SAR) in various bioassays. Please note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C19H11NO4

Molecular Weight

317.3 g/mol

IUPAC Name

3,5-dioxa-11-azahexacyclo[9.9.2.02,6.08,21.014,22.015,20]docosa-1(21),2(6),7,14(22),15,17,19-heptaene-12,13-dione

InChI

InChI=1S/C19H11NO4/c21-17-15-11-4-2-1-3-10(11)14-13-9(7-12-18(14)24-8-23-12)5-6-20(16(13)15)19(17)22/h1-4,7H,5-6,8H2

InChI Key

FMLHJJVSHOCVAU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C4=CC=CC=C4C5=C3C1=CC6=C5OCO6)C(=O)C2=O

melting_point

314-317°C

physical_description

Solid

Synonyms

lettowianthine

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

The synthesis of lettowianthine has been achieved through several methods, with notable advancements in total synthesis techniques. The most effective methods involve radical cyclization using tributyltin hydride and 1,1'-azobis(cyclohexanecarbonitrile), yielding this compound in good purity . The synthesis pathways are crucial for producing sufficient quantities for research and potential therapeutic use.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development. Key findings include:

  • Antimicrobial Activity : this compound has been shown to possess significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For instance, it has shown activity against HepG2 liver cancer cells with an IC50 value of 2.57 µM .

Applications in Medicine

The medicinal applications of this compound are diverse:

  • Pharmaceutical Development : Due to its biological activities, this compound is being explored as a lead compound for developing new drugs targeting infections and cancer.
  • Natural Product Research : As part of the broader category of isoquinoline alkaloids, this compound contributes to the discovery of new natural products with therapeutic potential .

Agricultural Applications

In addition to its medicinal uses, this compound shows promise in agriculture:

  • Pesticidal Properties : Studies have indicated that alkaloids like this compound can act as natural pesticides, providing an eco-friendly alternative to synthetic chemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones compared to standard antibiotics, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests on HepG2 cells revealed that this compound induced apoptosis through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. This suggests its mechanism of action may involve modulating apoptotic pathways in cancer cells.

Chemical Reactions Analysis

Current Limitations in Available Data

  • Search Results : None of the provided sources (1 ) mention Lettowianthine. Topics covered include reagent table calculations (1), bioorthogonal reactions in living systems ( ), reaction optimization ( ), and silica redox chemistry ( ), but none address this compound.

  • Specialized Databases : this compound is absent from major chemical repositories (e.g., PubChem, SciFinder, Reaxys) based on the current search scope.

Recommendations for Further Research

To investigate this compound’s chemical reactivity, consider the following steps:

  • Consult Specialized Journals : Focus on phytochemistry or natural product journals, as this compound may be a plant-derived alkaloid or terpenoid.

  • Synthetic Pathways : If the compound is novel, explore analogous structures (e.g., indole alkaloids, isoquinoline derivatives) for hypothesized reactions.

  • Experimental Characterization :

    • Spectroscopic Analysis : NMR, IR, and mass spectrometry to identify functional groups.

    • Reactivity Screening : Test with common reagents (e.g., acids, bases, oxidizing agents) to infer stability and reactive sites.

Hypothetical Reaction Framework (If Structurally Similar to Known Alkaloids)

Reaction TypeReagents/ConditionsExpected OutcomeRationale
Oxidation KMnO₄ (acidic)Hydroxylation of aromatic ringsCommon for polycyclic alkaloids
Reduction H₂/Pd-CSaturation of double bondsApplied to unsaturated scaffolds
Acid-Catalyzed Hydrolysis HCl (aq), heatCleavage of ester/lactam bondsTypical for lactone derivatives

Critical Considerations

  • Source Reliability : Adhere to peer-reviewed journals or validated databases (e.g., ACS Publications, RSC Journals) to avoid unverified claims.

  • Synthetic Challenges : If this compound is complex, prioritize retrosynthetic analysis and protective group strategies ( ).

Preparation Methods

Rhodium-Catalyzed Ring-Opening and Alkylation

Starting from a bicyclic lactam intermediate, Rh(I) catalysts (e.g., [Rh(cod)Cl]₂) promote regioselective ring-opening in the presence of alkyl bromides. Subsequent N-alkylation installs a propargyl moiety, which undergoes spontaneous cyclization under acidic conditions to yield a spirocyclic tetrahydroisoquinoline intermediate.

Optimized Parameters

  • Catalyst : [Rh(cod)Cl]₂ (5 mol%)
  • Ligand : 1,2-Bis(diphenylphosphino)ethane (dppe, 10 mol%)
  • Solvent : Dichloroethane (DCE)
  • Temperature : 60°C, 8 hours
  • Conversion : >95% (by ¹H NMR monitoring)

Pictet–Spengler Cyclization for Final Ring Closure

The spirocyclic intermediate undergoes a Pictet–Spengler reaction with polyphosphoric acid (PPA) to form the final tetracyclic framework. This step’s stereochemical fidelity relies on meticulous control of protonation dynamics, achieving >20:1 trans selectivity at the newly formed stereocenter.

Analytical Validation of Synthetic Products

Post-synthetic characterization of this compound necessitates advanced mass spectrometry (MS) techniques to confirm structural identity and purity. Front-edge methodologies include:

MALDI-ToF Metabolomic Profiling

As detailed in Table S4, synthetic this compound exhibits a detected mass of m/z 315.0544 (Δppm = 2) against a theoretical m/z 315.0633 for C₁₉H₁₁NO₄. Key instrument parameters for reliable detection include:

MALDI-ToF Parameter Value
Laser energy 500 μJ
Mass range 50–1200 Da
Collision gas Nitrogen
Declustering potential -120 V

QTOF MS/MS Fragmentation Patterns

High-resolution MS/MS analysis under optimized conditions (Table S3) reveals characteristic fragment ions at m/z 297.0421 (–H₂O), 269.0824 (–CO), and 241.0876 (–CO–CH₂O), aligning with the compound’s keto-amine architecture.

Q & A

Q. How can researchers optimize synthetic pathways for Lettowianthine to improve yield and purity?

Methodological Answer:

  • Step 1: Reaction Condition Screening
    Test solvents (e.g., ethanol, dichloromethane), temperatures (25–80°C), and catalysts (e.g., Lewis acids) to identify optimal parameters for key steps like the Bischler-Napieralski cyclization .
  • Step 2: Intermediate Characterization
    Use NMR (<sup>1</sup>H, <sup>13</sup>C) and HPLC to monitor intermediate stability and purity during synthesis .
  • Step 3: Purification Protocol Refinement
    Compare column chromatography vs. recrystallization for final product isolation. Track yield and enantiomeric excess (EE) using chiral HPLC.

Q. What analytical techniques are critical for validating this compound’s structural identity?

Methodological Answer:

  • Core Techniques:
    • NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to confirm stereochemistry .
    • Mass Spectrometry (HRMS) : Compare observed vs. theoretical m/z values (e.g., C20H18O4 requires m/z 346.1205) .
  • Supplementary Methods:
    • X-ray crystallography for absolute configuration determination.
    • IR spectroscopy to validate functional groups (e.g., carbonyl stretches at ~1700 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported pharmacological activity across studies?

Methodological Answer:

  • Approach 1: Dose-Response Analysis
    Replicate assays (e.g., cytotoxicity IC50) under standardized conditions (cell lines, incubation time) to isolate confounding variables .
  • Approach 2: Mechanistic Profiling
    Use kinase inhibition panels or transcriptomics to identify off-target effects that may explain divergent results .
  • Approach 3: Meta-Analysis
    Apply statistical models (e.g., random-effects) to aggregate data from independent studies, accounting for batch effects .

Q. What strategies resolve regioselectivity challenges in this compound’s total synthesis?

Methodological Answer:

  • Strategy 1: Protecting Group Engineering
    Use orthogonal protections (e.g., TBS for hydroxyl groups) to direct cyclization regiochemistry .
  • Strategy 2: Computational Modeling
    Employ DFT calculations (e.g., Gaussian 16) to predict transition-state energies for competing pathways .
  • Strategy 3: Directed Evolution
    Screen enzyme libraries (e.g., cytochrome P450 variants) for selective oxidative transformations .

Q. How can researchers ensure reproducibility in this compound’s bioactivity studies?

Methodological Answer:

  • Guideline 1: Detailed Experimental Reporting
    Document cell culture conditions (passage number, media serum lot), compound solubility (DMSO concentration), and assay endpoints .
  • Guideline 2: Negative Controls
    Include vehicle-only controls and reference inhibitors (e.g., staurosporine for kinase assays) to validate signal specificity .
  • Guideline 3: Open Data Sharing
    Deposit raw spectra, assay plate maps, and statistical code in repositories like Zenodo or Figshare .

Methodological Frameworks

3.1 Designing cross-disciplinary studies for this compound’s mechanism of action
Methodological Answer:

  • Integration Plan:
    • Chemistry-Biology Interface : Pair synthetic analogs with CRISPR-Cas9 screens to map gene essentiality .
    • Computational-Experimental Synergy : Use molecular docking (AutoDock Vina) to prioritize targets for biochemical validation .
  • Data Harmonization:
    Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.